![molecular formula C13H20N2O4S2 B5819902 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine](/img/structure/B5819902.png)
1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine
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Description
Synthesis Analysis
1-(Benzylsulfonyl)-4-(ethylsulfonyl)piperazine and similar compounds are typically synthesized through nucleophilic substitution reactions. For example, compounds like 1-benzhydryl-4-methanesulfonyl-piperazine were synthesized by substituting 1-benzhydryl-piperazine with methyl sulfonyl chloride, which is a process likely similar to that used for synthesizing 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of sulfonamide piperazine derivatives has been extensively studied through techniques like X-ray crystallography. These studies have revealed that piperazine rings typically adopt a chair conformation, and the geometry around the sulfur atoms is distorted tetrahedral. For instance, 1-benzhydryl-4-(phenylsulfonyl)piperazine has been structurally characterized in this manner, providing a model for understanding similar compounds (S. Naveen et al., 2007).
Chemical Reactions and Properties
The chemical behavior of 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine would be influenced by the presence of sulfonyl groups and the piperazine backbone. Typically, sulfonamide compounds exhibit reactivity towards nucleophilic substitution and can participate in various chemical reactions, contributing to their pharmacological profiles. Although specifics on this compound are limited, related research on benzenesulfonamide compounds provides general insights (Xiao et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form of sulfonamide piperazine derivatives can significantly affect their application and functionality. While specific data on 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine are not available, analogs like 1-benzhydryl-4-methanesulfonyl-piperazine have been characterized, indicating that these compounds can exhibit distinct crystalline structures and physical characteristics, impacting their chemical stability and solubility (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(benzylsulfonyl)-4-(ethylsulfonyl)piperazine, such as reactivity, stability, and pH-dependent solubility, would be influenced by its sulfonyl and piperazine groups. Similar sulfonamide compounds have been explored for their potential biological activities, which can be attributed to their chemical properties. These properties are crucial for their interactions with biological targets and are typically explored through structure-activity relationship studies (Jun-Li Xiao et al., 2022).
Mechanism of Action
Target of Action
Piperazine-based compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and weak intermolecular interactions .
Biochemical Pathways
Piperazine-based compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s predicted density is 124±01 g/cm3 , which may influence its bioavailability.
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Future Directions
Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications. They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
properties
IUPAC Name |
1-benzylsulfonyl-4-ethylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-2-20(16,17)14-8-10-15(11-9-14)21(18,19)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDEBZSZMJINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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